molecular formula C19H18FN3O2S B2737960 2-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-04-8

2-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2737960
CAS RN: 897455-04-8
M. Wt: 371.43
InChI Key: ILPMSMBMTUHNEI-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a methoxyphenyl group, an imidazole ring, and a thioether linkage, which could potentially contribute to its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and methoxyphenyl groups are aromatic, the imidazole ring is a heterocycle, and the thioether linkage introduces sulfur into the molecule. Each of these groups would have distinct impacts on the overall shape and electronic structure of the molecule .

Scientific Research Applications

Imaging Applications in Alzheimer's Disease

Compounds structurally related to "2-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide" have been utilized in the development of imaging probes for neurodegenerative diseases such as Alzheimer's. For instance, specific fluorinated derivatives have been synthesized for positron emission tomography (PET) imaging to assess serotonin 1A receptor densities in the brain, which are crucial for understanding Alzheimer's disease progression (Kepe et al., 2006).

Drug Development for Neurodegenerative Disorders

Fluorinated imidazole derivatives show promise as central benzodiazepine receptor ligands, with potential applications in developing treatments for neurodegenerative disorders. The synthesis and evaluation of these compounds have highlighted their high affinity and selectivity, making them candidates for further study in Alzheimer's disease and other related conditions (Fookes et al., 2008).

Chemical Sensing and Fluorimetric Applications

Derivatives of benzimidazole and benzothiazole have been explored for their applications as fluorescent sensors. These compounds, through specific structural modifications, have shown capabilities in detecting metal ions such as Zn2+, which is valuable in various analytical and biological contexts. The development of such sensors leverages the unique optical properties of these compounds for sensitive and selective detection applications (Alici & Aydin, 2022).

properties

IUPAC Name

2-fluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-14-8-6-13(7-9-14)17-12-22-19(23-17)26-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPMSMBMTUHNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

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